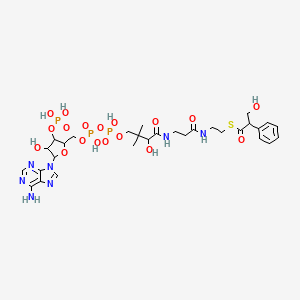

Naphthyl-2-hydroxymethyl-succinyl CoA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Naphthyl-2-hydroxymethyl-succinyl CoA is a polyol.

Applications De Recherche Scientifique

Anaerobic Degradation of Hydrocarbons

A sulfate-reducing culture, N47, can utilize naphthalene or 2-methylnaphthalene as the sole carbon source and electron donor. This process involves the conversion of 2-methylnaphthalene to naphthyl-2-methyl-succinic acid, subsequently to naphthyl-2-methylene-succinic acid, and eventually to 2-naphthoic acid through a series of enzymatic reactions. This pathway elucidates the anaerobic degradation mechanism of hydrocarbons, highlighting the role of naphthyl-2-hydroxymethyl-succinyl CoA in environmental bioremediation and microbial metabolism (Safinowski & Meckenstock, 2004).

Menaquinone (Vitamin K2) Biosynthesis

In Mycobacterium phlei, the conversion of o-succinylbenzoic acid to 1,4-dihydroxy-2-naphthoic acids is a critical step in menaquinone (vitamin K2) biosynthesis. This process involves the formation of an unstable intermediate, likely an o-succinylbenzoyl-CoA compound, indicating the potential involvement of a naphthyl-2-hydroxymethyl-succinyl CoA-like structure in the biosynthesis pathway (Meganathan & Bentley, 1979).

Metabolic Pathways in Bacteria

Research on the enriched deltaproteobacterial culture N47, which can oxidize polycyclic aromatic hydrocarbons, revealed enzymes that catalyze the anaerobic conversion of 2-methylnaphthalene to 2-naphthoyl coenzyme A (2-naphthoyl-CoA). This suggests that naphthyl-2-hydroxymethyl-succinyl CoA may play a role in the metabolic pathways of bacteria, aiding in understanding environmental contaminant degradation (Selesi et al., 2009).

Regulation of Ketogenesis

Studies have shown that succinyl-CoA can inactivate ox liver mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase in a time-dependent manner. This suggests a regulatory mechanism where compounds like naphthyl-2-hydroxymethyl-succinyl CoA might influence metabolic pathways such as ketogenesis (Lowe & Tubbs, 1985).

Enzymatic Catalysis in Solvent Conditions

Research on the hydrolysis of 2-naphthyl acetate by alpha-chymotrypsin in various solvent conditions, including reverse micellar solutions, provides insights into how the presence of naphthyl-2-hydroxymethyl-succinyl CoA-like compounds might affect enzymatic activities and stability in different environments (Falcone et al., 2004).

Novel Fluorescent Probes

The development of a fluorescent probe for β-amyloids, synthesized by catalytic acylation and involving structures similar to naphthyl-2-hydroxymethyl-succinyl CoA, highlights its potential application in molecular diagnostics and Alzheimer’s disease research (Fa et al., 2015).

Propriétés

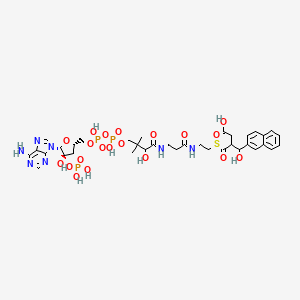

Nom du produit |

Naphthyl-2-hydroxymethyl-succinyl CoA |

|---|---|

Formule moléculaire |

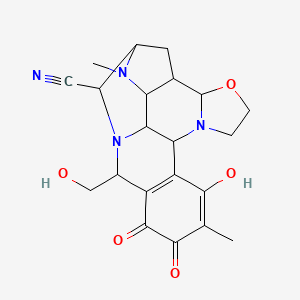

C36H48N7O20P3S |

Poids moléculaire |

1023.8 g/mol |

Nom IUPAC |

3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-4-hydroxy-4-naphthalen-2-ylbutanoic acid |

InChI |

InChI=1S/C36H48N7O20P3S/c1-36(2,30(49)33(50)39-10-9-24(44)38-11-12-67-35(51)22(14-25(45)46)27(47)21-8-7-19-5-3-4-6-20(19)13-21)16-60-66(57,58)63-65(55,56)59-15-23-29(62-64(52,53)54)28(48)34(61-23)43-18-42-26-31(37)40-17-41-32(26)43/h3-8,13,17-18,22-23,27-30,34,47-49H,9-12,14-16H2,1-2H3,(H,38,44)(H,39,50)(H,45,46)(H,55,56)(H,57,58)(H2,37,40,41)(H2,52,53,54)/t22?,23-,27?,28-,29-,30?,34-/m1/s1 |

Clé InChI |

RMOYWSYICKVNGV-JRBQSZAISA-N |

SMILES isomérique |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(C4=CC5=CC=CC=C5C=C4)O)O |

SMILES canonique |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(C4=CC5=CC=CC=C5C=C4)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

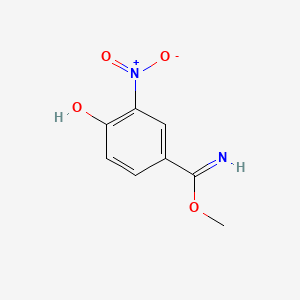

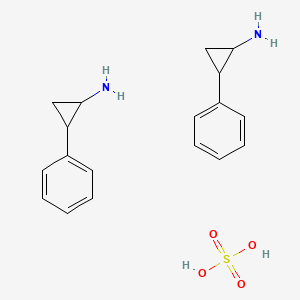

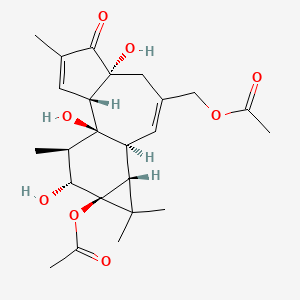

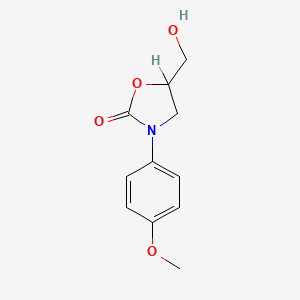

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.